
5-(Azetidin-1-yl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azetidin-1-yl)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an azetidine ring attached to a furan ring, with an aldehyde functional group at the 2-position of the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with azetidine under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds through the formation of an intermediate iminium ion, which then reacts with the furan ring to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azetidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: 5-(Azetidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(Azetidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
5-(Azetidin-1-yl)furan-2-carbaldehyde has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Azetidin-1-yl)furan-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The azetidine ring and furan ring may also contribute to the compound’s overall biological activity by interacting with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde
- 5-(Morpholin-1-yl)furan-2-carbaldehyde
- 5-(Piperidin-1-yl)furan-2-carbaldehyde
Uniqueness
5-(Azetidin-1-yl)furan-2-carbaldehyde is unique due to the presence of the azetidine ring, which imparts distinct steric and electronic properties compared to other similar compounds
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
5-(azetidin-1-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-6-7-2-3-8(11-7)9-4-1-5-9/h2-3,6H,1,4-5H2 |
InChI-Schlüssel |
MJPTUGXCGOJSRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


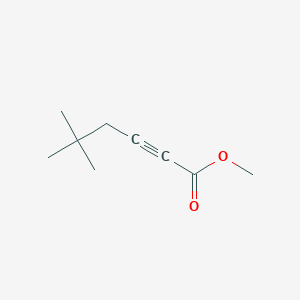
![3-{[1-(Bromomethyl)cyclopropyl]methyl}oxolane](/img/structure/B13173461.png)
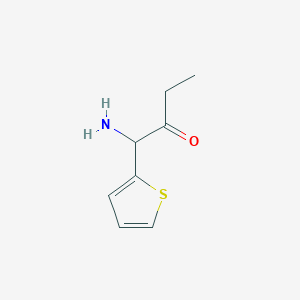
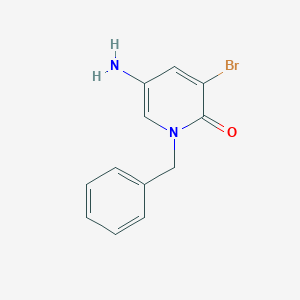
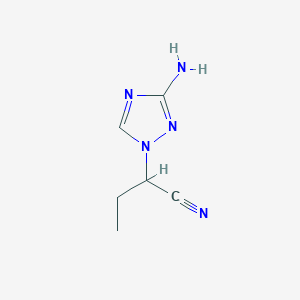
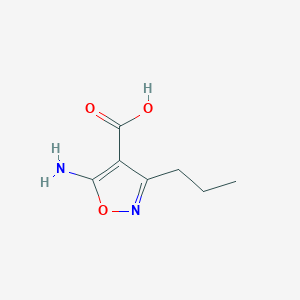
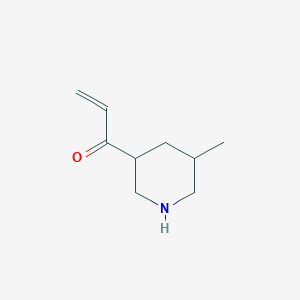
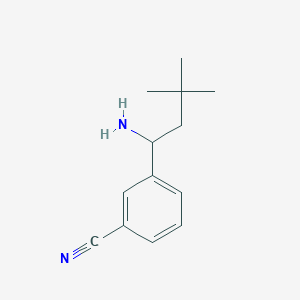
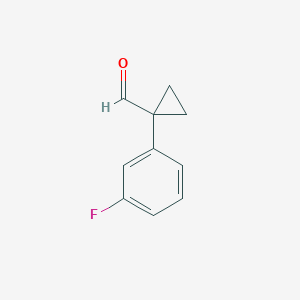
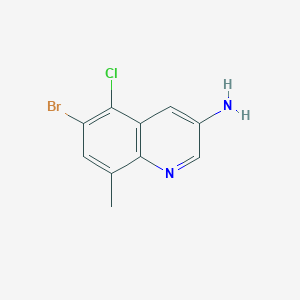
![3-Ethyl-1-[(2-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B13173512.png)
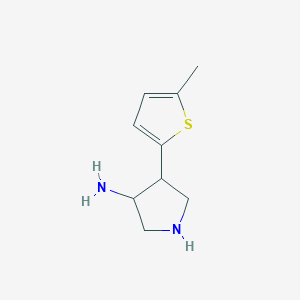
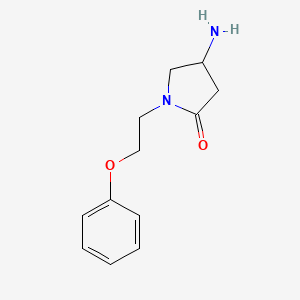
![1-[1-(Aminomethyl)cyclopropyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13173529.png)
